molecular formula C9H16O2 B13954961 1,3-Dioxane, 4-methyl-2-(2-methyl-1-propenyl)- CAS No. 55546-11-7

1,3-Dioxane, 4-methyl-2-(2-methyl-1-propenyl)-

Cat. No.: B13954961
CAS No.: 55546-11-7
M. Wt: 156.22 g/mol
InChI Key: MIHZNPXEZUDVDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is a colorless liquid with a floral odor, commonly found in rose oil and other essential oils . This compound is widely used in the fragrance industry due to its pleasant scent.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxane, 4-methyl-2-(2-methyl-1-propenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Organolithium or Grignard reagents in anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with LiAlH4 can produce alcohols .

Mechanism of Action

The mechanism of action of 1,3-Dioxane, 4-methyl-2-(2-methyl-1-propenyl)- involves its interaction with molecular targets such as enzymes and receptors. It can act as a ligand, binding to specific sites on proteins and altering their activity . The pathways involved in its mechanism of action include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dioxane, 4-methyl-2-(2-methyl-1-propenyl)- is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its floral scent and stability make it particularly valuable in the fragrance industry .

Properties

CAS No.

55546-11-7

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

4-methyl-2-(2-methylprop-1-enyl)-1,3-dioxane

InChI

InChI=1S/C9H16O2/c1-7(2)6-9-10-5-4-8(3)11-9/h6,8-9H,4-5H2,1-3H3

InChI Key

MIHZNPXEZUDVDZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCOC(O1)C=C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.